molecular formula C12H12FN3O B3015993 1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 515830-32-7

1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B3015993
CAS No.: 515830-32-7
M. Wt: 233.246
InChI Key: BUTWKENUBRDBFK-UHFFFAOYSA-N
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Description

1-Ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound belonging to the pyrazole family It is characterized by the presence of an ethyl group at the first position, a fluorophenyl group at the nitrogen atom, and a carboxamide group at the third position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, ethyl acetoacetate can be used as the 1,3-diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole ring with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with an appropriate amine, such as ethylamine, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

    Industrial Applications: The compound can be utilized in the development of new catalysts and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can interact with various biological pathways, influencing processes such as inflammation and cell proliferation.

Comparison with Similar Compounds

  • 1-Ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide
  • 1-Ethyl-N-(2-fluorophenyl)piperidin-4-amine

Comparison: 1-Ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the carboxamide group at the third position of the pyrazole ring, which can influence its chemical reactivity and biological activity. In contrast, 1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide has a sulfonamide group, which may confer different pharmacological properties. Similarly, 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine has a piperidine ring, which can affect its interaction with biological targets.

Properties

IUPAC Name

1-ethyl-N-(2-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-2-16-8-7-11(15-16)12(17)14-10-6-4-3-5-9(10)13/h3-8H,2H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTWKENUBRDBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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